1-(5-Methoxy-pyrazin-2-yl)-ethylamine
Description
1-(5-Methoxy-pyrazin-2-yl)-ethylamine is a pyrazine derivative featuring a methoxy group at the 5-position and an ethylamine substituent at the 2-position of the heterocyclic ring. Pyrazines are nitrogen-containing aromatic compounds widely studied for their biological and chemical applications, including roles as intermediates in pharmaceutical synthesis and flavoring agents .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-methoxypyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3O/c1-5(8)6-3-10-7(11-2)4-9-6/h3-5H,8H2,1-2H3 |
InChI Key |
GYRALTLHUXVQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=N1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Phenylethylamine and Derivatives
1-Phenylethylamine (α-PEA) and its derivatives, such as 1-(m-hydroxyphenyl)ethylamine, are well-established chiral auxiliaries in asymmetric synthesis. For example, enantiopure α-PEA-imines are used to synthesize intermediates for pharmaceuticals like Rasagiline and Tamsulosin via trichlorosilane reduction and hydrogenolysis (yields >90%) . In contrast, 1-(5-Methoxy-pyrazin-2-yl)-ethylamine replaces the phenyl ring with a methoxy-pyrazine group, which may alter electronic and steric properties.
Naphthylethylamines
Naphthylethylamines, such as 1-(2-naphthyl)ethylamine, have been employed as chiral auxiliaries in Staudinger cycloadditions to form trans-β-lactams. Studies show that 1-(2-naphthyl)ethylamine achieves moderate diastereoselectivity, comparable to 1-phenylethylamine, while 1-(1-naphthyl)ethylamine results in poor selectivity . The pyrazine moiety in this compound introduces a planar heterocycle, which might reduce steric hindrance compared to bulky naphthyl groups, possibly favoring different reaction pathways or product configurations.
Methoxy-Substituted Pyrazines
2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5) is a flavoring agent with a methoxy group and a branched alkyl chain on the pyrazine ring. Its empirical formula (C₉H₁₄N₂O) and applications contrast with this compound, which features an ethylamine side chain. The amine group in the latter compound could enable conjugation with carboxylic acids or participation in Schiff base formation, expanding its utility in drug synthesis compared to flavor-oriented analogs .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : Unlike 1-phenylethylamine derivatives, which rely on aryl groups for stereocontrol, the pyrazine core in this compound may offer unique electronic interactions for asymmetric catalysis, though this requires experimental validation .
- Industrial Relevance : Methoxy-pyrazines like 2-Methoxy-3-(1-methylpropyl)pyrazine are prioritized for flavor chemistry, whereas ethylamine-substituted analogs may bridge gaps between flavor and pharmaceutical industries .
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